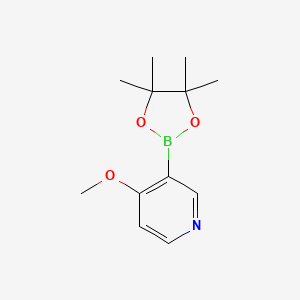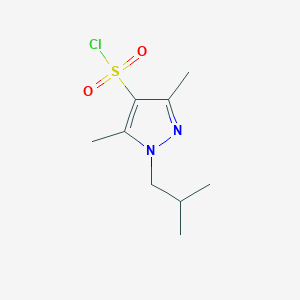
(4-氰基苯基)甲磺酰肼
描述
Synthesis Analysis
The synthesis of compounds similar to “(4-Cyanophenyl)methanesulfonohydrazide” involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This process allows for rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles libraries .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Cyanophenyl)methanesulfonohydrazide” are not available in the search results, related compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone, a reaction mechanism similar to that of an imine formation .Physical And Chemical Properties Analysis
“(4-Cyanophenyl)methanesulfonohydrazide” has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 448.3±55.0 °C .科学研究应用
液晶聚合物
(4-氰基苯基)甲磺酰肼: 用于合成侧链液晶聚合物。 这些聚合物表现出独特的热致性质,并能形成近晶A相,这对于显示器和传感器等先进技术非常有价值 .
高介电常数材料
该化合物在为有机场效应晶体管 (OFET) 创建高介电常数材料方面起着至关重要的作用。 这些材料对于增强电子设备的性能至关重要,因为它们允许在保持电容的同时缩小组件尺寸 .
共聚物合成
它在与甲基丙烯酸甲酯的共聚过程中用作单体以生产共聚物。 由于其可调节的玻璃化转变温度和热稳定性,这些共聚物可以针对特定应用进行定制 .
纳米级相分离
在纳米技术领域,(4-氰基苯基)甲磺酰肼基共聚物可以形成纳米级相分离结构。 该特性被用于创建具有高度控制的微观结构以用于纳米级应用的材料 .
电光性能
从该化合物衍生的聚合物的电光性能对于光电器件的开发意义重大。 这些特性使聚合物能够响应电场改变其光学特性,这在光调制器等应用中很有用 .
粘合技术
该化合物的衍生物可用于粘合技术。 氰基苯基基团可以增强聚合物的粘合性能,使其适用于需要牢固粘合的各种工业应用 .
作用机制
The mechanism of action of (4-Cyanophenyl)methanesulfonohydrazide is not yet fully understood. However, it is believed that the compound acts as a proton donor in the presence of a base catalyst, allowing for the formation of a number of different compounds. Additionally, (4-Cyanophenyl)methanesulfonohydrazide is believed to act as a nucleophile in the presence of a Lewis acid catalyst, allowing for the formation of a number of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Cyanophenyl)methanesulfonohydrazide are not yet fully understood. However, it is believed that the compound may have a number of different effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. Additionally, (4-Cyanophenyl)methanesulfonohydrazide may have an effect on the absorption of certain drugs, as well as the metabolism of certain drugs.
实验室实验的优点和局限性
(4-Cyanophenyl)methanesulfonohydrazide has a number of advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in a wide range of experiments. Additionally, (4-Cyanophenyl)methanesulfonohydrazide is a relatively inexpensive compound, making it a cost-effective option for use in a variety of research applications. However, (4-Cyanophenyl)methanesulfonohydrazide also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it is prone to degradation in the presence of light and heat. Additionally, (4-Cyanophenyl)methanesulfonohydrazide is a relatively toxic compound, and it should be handled with caution.
未来方向
There are a number of potential future directions for the use of (4-Cyanophenyl)methanesulfonohydrazide in scientific research. One potential direction is the use of (4-Cyanophenyl)methanesulfonohydrazide in the synthesis of a variety of different compounds, including novel heterocyclic compounds, drugs, and dyes. Additionally, (4-Cyanophenyl)methanesulfonohydrazide could be used to study the biochemical and physiological effects of the compound on the body. Finally, (4-Cyanophenyl)methanesulfonohydrazide could be used to study the mechanism of action of the compound, as well as its potential for use in drug delivery systems.
属性
IUPAC Name |
(4-cyanophenyl)methanesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-1-3-8(4-2-7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMEUKTIITAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
